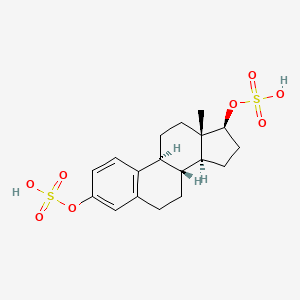
Estradiol 3,17-disulfate
Descripción general
Descripción
Estradiol 3,17-disulfate, also known as β-Estradiol 3,17-Disulfate, is a conjugated estrogen . It is an endogenous estrogen conjugate and metabolite of estradiol . It is related to estradiol 3-sulfate and estradiol 17β-sulfate .
Synthesis Analysis
The synthesis of Estradiol 3,17-disulfate can be analyzed using High-Performance Liquid Chromatography (HPLC) Analysis of Conjugated Estrogens . The extraction efficiency of Estradiol 3,17-disulfate is approximately 78.9% .Molecular Structure Analysis
The molecular formula of Estradiol 3,17-disulfate is C18H22O8S2K2 . Its molecular weight is 508.69 . The structure of Estradiol 3,17-disulfate can be analyzed using various techniques such as UV/Visible Spectrum .Chemical Reactions Analysis
Estradiol 3,17-disulfate is a metabolite of estradiol . It is related to estradiol 3-sulfate and estradiol 17β-sulfate .Physical And Chemical Properties Analysis
Estradiol 3,17-disulfate is a synthetic compound with an assay of ≥95% . It is in powder form and has a solubility of 50 mg/mL in water . It has a density of 1.55±0.1 g/cm3 .Aplicaciones Científicas De Investigación
Hydrolysis Methods
Estradiol 3,17-disulfate has been a subject of research in comparing different hydrolysis methods, such as enzyme hydrolysis, acid solvolysis, and ammonolysis. Ammonolysis, in particular, showed a significant increase in "free" estrogen yields from estradiol 3,17-disulfate compared to other techniques (Bain et al., 1984).
Estrogenic Properties
Studies have examined the estrogenic properties of estradiol 3,17-disulfate. It was found to be inactive in stimulating the estrogen-dependent pyridine nucleotide transhydrogenase of human placenta but became active when the sulfates were removed by solvolysis (Glass et al., 1961).
Chemical Synthesis
The chemical synthesis of estradiol 3,17-disulfate has been explored, focusing on exclusive monosulfation at specific hydroxyl groups. This involves reactions like triethylamine-sulfur trioxide in pyridine, which leads to the preparation of specific estradiol sulfate salts (Dusza et al., 1985).
Anticancer Activity
Estradiol 3,17-disulfate has been linked to anticancer activities. It has been found to inhibit steroid sulfatase and exhibit potent antiproliferative activity in certain cancer cell lines. This suggests its potential as a multitargeted anticancer agent (Leese et al., 2006).
Metabolic Pathways
Research into the metabolic pathways of estradiol 3,17-disulfate has identified various metabolites and their transformations in organisms. This includes studies on how estradiol disulfates are metabolized in the liver and their interactions with other enzymes (Payne & Mason, 1963).
Protein Binding
The binding properties of estradiol 3,17-disulfate to proteins like human serum albumin have been investigated. These studies provide insights into how these compounds interact with proteins in the human body, which is crucial for understanding their biological activity (Rosenthal et al., 1975).
Safety And Hazards
Estradiol 3,17-disulfate should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided . Personal protective equipment, including chemical impermeable gloves, should be used . In case of accidental release, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .
Propiedades
IUPAC Name |
[(8R,9S,13S,14S,17S)-13-methyl-3-sulfooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O8S2/c1-18-9-8-14-13-5-3-12(25-27(19,20)21)10-11(13)2-4-15(14)16(18)6-7-17(18)26-28(22,23)24/h3,5,10,14-17H,2,4,6-9H2,1H3,(H,19,20,21)(H,22,23,24)/t14-,15-,16+,17+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLAJGAMHNQZIY-ZBRFXRBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OS(=O)(=O)O)CCC4=C3C=CC(=C4)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OS(=O)(=O)O)CCC4=C3C=CC(=C4)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 17-Beta-Estradiol-3,17-beta-sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041620 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
17-Beta-Estradiol-3,17-beta-sulfate | |
CAS RN |
3233-70-3 | |
| Record name | Estradiol 3,17-disulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3233-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Estradiol 3,17-disulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003233703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17β-Estradiol disulfate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SF3WLQ8DVX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



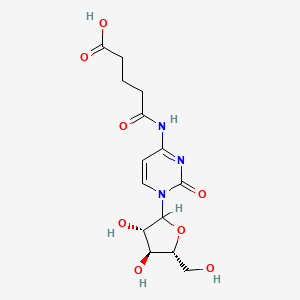
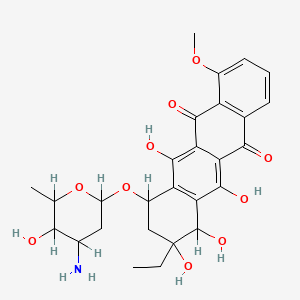
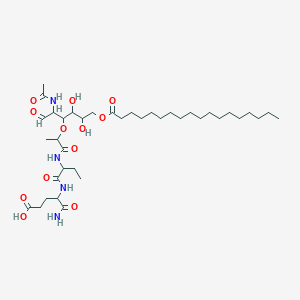
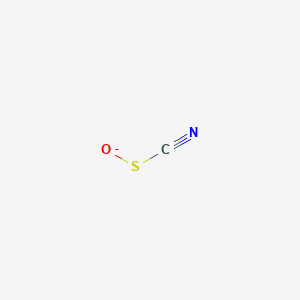
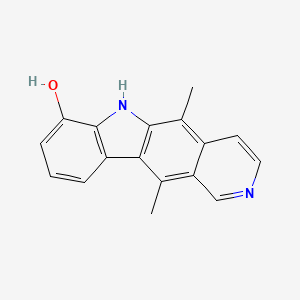
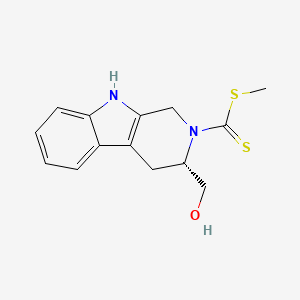
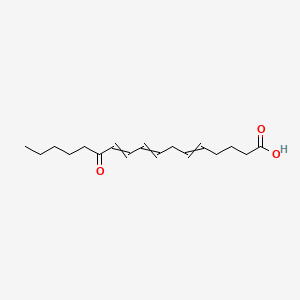
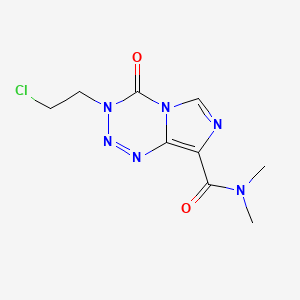

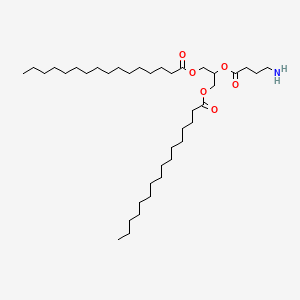
![7-[(1R,2R,3R,5S)-3-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-5-methoxycyclopentyl]hept-5-enoic acid](/img/structure/B1218359.png)
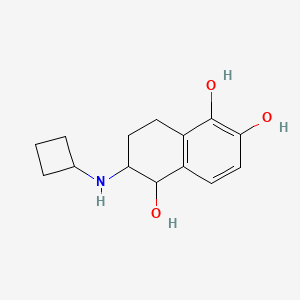
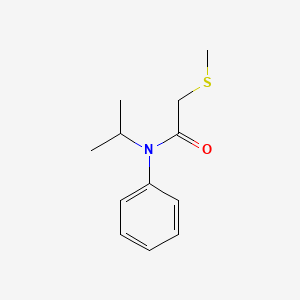
![[(2R)-3-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B1218362.png)